molecular formula C9H12O4 B096487 (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid CAS No. 16665-71-7

(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid

Cat. No. B096487
CAS RN: 16665-71-7
M. Wt: 184.19 g/mol
InChI Key: YZPUIHVHPSUCHD-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid, also known as cis-4-methylcyclohexane-1,2-dicarboxylic acid (MCD), is a cyclic dicarboxylic acid. It is a stereoisomer of trans-4-methylcyclohexane-1,2-dicarboxylic acid (tMCD) and is commonly used in scientific research. MCD is a chiral compound and has two enantiomers, (1R,2R) and (1S,2S). In

Mechanism Of Action

The mechanism of action of MCD as a chiral resolving agent involves the formation of diastereomeric complexes with the enantiomers of a chiral compound. The diastereomeric complexes have different physical and chemical properties, which allows for their separation by various techniques such as chromatography or crystallization.

Biochemical And Physiological Effects

MCD has been shown to have no significant biochemical or physiological effects on living organisms. It is not toxic and does not have any known adverse effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of using MCD in lab experiments is its high purity and availability. MCD is commercially available in high purity, making it easy to obtain for research purposes. Additionally, MCD is easy to handle and is stable under normal laboratory conditions.
One limitation of using MCD in lab experiments is its cost. MCD is relatively expensive compared to other resolving agents. Another limitation is its limited solubility in some solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving MCD. One area of research is the development of new methods for the synthesis of MCD and its derivatives. Another area of research is the application of MCD in the separation of new classes of chiral compounds. Additionally, MCD can be used as a model compound for studying the properties of cyclic dicarboxylic acids and their derivatives. Finally, MCD can be used in the development of new chiral ligands for metal complexation studies.

Synthesis Methods

The synthesis of (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid involves the oxidation of (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acidcyclohexene-1,2-dicarboxylic acid with potassium permanganate. The reaction is carried out in the presence of a catalyst such as sodium acetate or acetic acid. The product is obtained in high yield and purity.

Scientific Research Applications

MCD is widely used in scientific research as a chiral resolving agent, a model compound for studying the properties of cyclic dicarboxylic acids, and as a ligand in metal complexation studies. MCD has been used to resolve enantiomers of various compounds such as amino acids, alcohols, and carboxylic acids. It has also been used in NMR spectroscopy as a chiral solvating agent.

properties

CAS RN

16665-71-7

Product Name

(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid

InChI

InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)/t6-,7-/m1/s1

InChI Key

YZPUIHVHPSUCHD-RNFRBKRXSA-N

Isomeric SMILES

CC1=CC[C@H]([C@@H](C1)C(=O)O)C(=O)O

SMILES

CC1=CCC(C(C1)C(=O)O)C(=O)O

Canonical SMILES

CC1=CCC(C(C1)C(=O)O)C(=O)O

synonyms

4-Cyclohexene-1,2-dicarboxylic acid, 4-methyl-, (1R,2R)-(-)- (8CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.